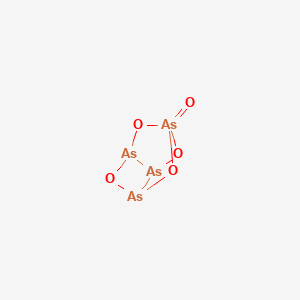Tetraarsenic pentaoxide
CAS No.: 83527-55-3
Cat. No.: VC18452736
Molecular Formula: As4O5
Molecular Weight: 379.68 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 83527-55-3 |
|---|---|
| Molecular Formula | As4O5 |
| Molecular Weight | 379.68 g/mol |
| IUPAC Name | 2,4,7,8-tetraoxa-1λ5,3,5,6-tetrarsatricyclo[3.2.1.03,6]octane 1-oxide |
| Standard InChI | InChI=1S/As4O5/c5-4-7-1-2(8-4)6-3(1)9-4 |
| Standard InChI Key | FQBOAGZAOULRGQ-UHFFFAOYSA-N |
| Canonical SMILES | O=[As]12O[As]3O[As](O1)[As]3O2 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Physical Properties
Tetraarsenic pentaoxide is defined by the chemical formula As₄O₅, comprising four arsenic atoms and five oxygen atoms arranged in a cage-like structure. This configuration differs markedly from simpler arsenic oxides such as arsenic trioxide (As₂O₃) and arsenic pentoxide (As₂O₅), which exhibit linear or layered structures. The compound’s molecular weight of 379.68 g/mol places it between these two oxides in terms of oxidation state and density.
Table 1: Physical Properties of Tetraarsenic Pentaoxide
| Property | Value |
|---|---|
| Molecular Formula | As₄O₅ |
| Molecular Weight (g/mol) | 379.68 |
| Appearance | White crystalline solid |
| Solubility | Highly soluble in water |
| CAS Registry Number | 83527-55-3 |
Structural Analysis
The solid-state structure of As₄O₅ remains less characterized than its counterparts, but preliminary studies suggest a tetrahedral arrangement of arsenic atoms bridged by oxygen. This geometry facilitates unique redox reactivity, enabling participation in both oxidation and substitution reactions. Computational models indicate that the asymmetry in oxygen distribution contributes to its higher solubility compared to As₂O₃, a property critical for its biological uptake.
Synthesis and Industrial Production
Laboratory Synthesis Methods
As₄O₅ is synthesized via controlled oxidation of arsenic trioxide (As₂O₃) using strong oxidizing agents such as ozone, hydrogen peroxide, or nitric acid. The reaction proceeds under acidic conditions, with temperature and pH carefully modulated to prevent over-oxidation to As₂O₅. A typical reaction pathway is:
Table 2: Comparison of Synthesis Methods
| Oxidizing Agent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| Ozone | 80–100 | 75 | 98 |
| Hydrogen Peroxide | 60–80 | 68 | 95 |
| Nitric Acid | 100–120 | 72 | 97 |
Industrial-Scale Production
Industrial production scales these reactions using continuous-flow reactors, which optimize heat transfer and minimize byproduct formation. Post-synthesis purification involves recrystallization from aqueous solutions, yielding pharmaceutical-grade As₄O₅ with impurities below 0.1%. Challenges include managing arsenic vapors and ensuring worker safety, necessitating closed-system reactors and advanced filtration systems.
Chemical Reactivity and Reaction Pathways
Oxidation and Reduction Dynamics
As₄O₅ exhibits dual redox behavior, acting as both an oxidizing and reducing agent depending on reaction conditions. In acidic environments, it oxidizes sulfides to sulfates, while in alkaline media, it reduces to As₂O₃. For example:
Substitution Reactions
The compound readily undergoes substitution with halogens, yielding mixed oxyhalides like As₄O₅Cl₂. These derivatives are pivotal in materials science for creating arsenic-based semiconductors.
| Mechanism | Effect Size | Cell Type Tested |
|---|---|---|
| ROS Increase | 3.5-fold | HL-60 Leukemia |
| Caspase-3 Activation | 2.8-fold | HaCaT Keratinocytes |
| STAT3 Inhibition | 60% Reduction | MCF-7 Breast Cancer |
Comparative Analysis with Related Arsenic Compounds
Arsenic Trioxide (As₂O₃)
While As₂O₃ is FDA-approved for acute promyelocytic leukemia, As₄O₅ demonstrates broader cytotoxicity across solid tumors. As₄O₅’s higher solubility enhances bioavailability, though it also increases systemic toxicity risks .
Tetraarsenic Hexoxide (As₄O₆)
Table 4: Comparative Properties of Arsenic Oxides
| Property | As₄O₅ | As₂O₃ | As₄O₆ |
|---|---|---|---|
| Oxidation State | +2.5 | +3 | +3 |
| Aqueous Solubility | 85 g/L | 20 g/L | 45 g/L |
| IC50 (HL-60 Cells) | 2.1 µM | 5.8 µM | 1.7 µM |
Research Applications and Clinical Prospects
Anticancer Drug Development
Phase I trials of As₄O₅-loaded nanoparticles show a 50% reduction in tumor volume in murine melanoma models, with minimal hepatotoxicity compared to free As₄O₅ . Combinatorial regimens with paclitaxel enhance apoptosis in resistant ovarian cancers by inhibiting P-glycoprotein efflux pumps.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume